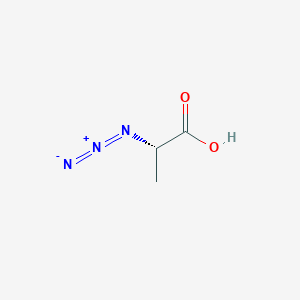
3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Degrasyn is synthesized through a series of chemical reactions involving the formation of an α-cyanoacrylamide moiety, which is crucial for its biological activity. The synthetic route typically involves the reaction of 6-bromopyridin-2-yl with (1S)-1-phenylbutylamine to form the intermediate, followed by the addition of cyanoacrylamide under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of Degrasyn on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize the efficiency of the synthetic process .
Analyse Chemischer Reaktionen
Types of Reactions: Degrasyn undergoes several types of chemical reactions, including:
Substitution Reactions: The α-cyanoacrylamide moiety acts as a Michael acceptor, facilitating nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Oxidizing Agents: Agents such as hydrogen peroxide may be used for oxidation reactions.
Reducing Agents: Sodium borohydride is an example of a reducing agent that can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can lead to the formation of thioether derivatives .
Wissenschaftliche Forschungsanwendungen
Degrasyn has a wide range of scientific research applications, including:
Wirkmechanismus
Degrasyn exerts its effects primarily through the inhibition of deubiquitinating enzymes (DUBs), leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells. The α-cyanoacrylamide moiety plays a crucial role in this process by acting as a Michael acceptor and forming reversible covalent bonds with cysteine residues in target proteins . This mechanism is also responsible for its antimicrobial activity against multi-resistant Staphylococcus aureus .
Vergleich Mit ähnlichen Verbindungen
Degrasyn is unique due to its dual activity as both an anticancer and antimicrobial agent. Similar compounds include:
T5165804 and CP2005: These Degrasyn-like symmetrical compounds have shown higher potency against tumor cells and inhibited Usp9x activity more effectively than Degrasyn.
Other DUB Inhibitors: Compounds such as b-AP15 and VLX1570 also inhibit DUBs but may differ in their specificity and potency compared to Degrasyn.
Eigenschaften
IUPAC Name |
3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDOPKHSVQTSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
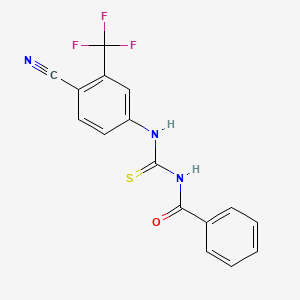
![Disodium hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate](/img/structure/B12509844.png)
![N-{[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine](/img/structure/B12509854.png)
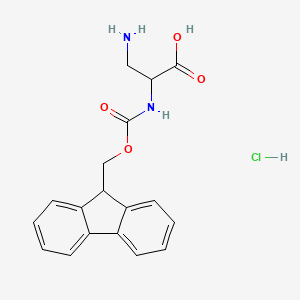
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B12509862.png)
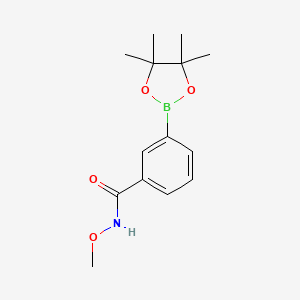

![[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanaminehydrochloride](/img/structure/B12509883.png)

![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)
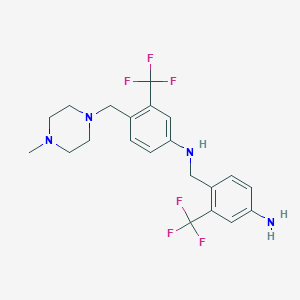
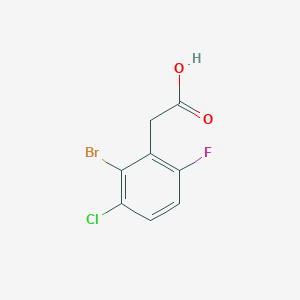
![(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate](/img/structure/B12509933.png)
